molecular formula C33H42O6 B14259130 2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)- CAS No. 168847-28-7

2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)-

Cat. No.: B14259130
CAS No.: 168847-28-7
M. Wt: 534.7 g/mol
InChI Key: QEHRUZPTJZXJKN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)- involves several steps. One common method includes the reaction of triphenylene with pentyloxy groups under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete substitution of the hydroxyl groups with pentyloxy groups . Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity .

Chemical Reactions Analysis

2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. Major products formed from these reactions include quinones, dihydro derivatives, and substituted triphenylenes .

Scientific Research Applications

2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the pentyloxy groups can enhance the compound’s solubility and bioavailability. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Properties

CAS No.

168847-28-7

Molecular Formula

C33H42O6

Molecular Weight

534.7 g/mol

IUPAC Name

3,7,10-tripentoxytriphenylene-2,6,11-triol

InChI

InChI=1S/C33H42O6/c1-4-7-10-13-37-31-19-25-22(16-28(31)34)23-17-29(35)32(38-14-11-8-5-2)20-26(23)27-21-33(30(36)18-24(25)27)39-15-12-9-6-3/h16-21,34-36H,4-15H2,1-3H3

InChI Key

QEHRUZPTJZXJKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCCC)OCCCCC)O)O

Origin of Product

United States

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